molecular formula C22H27NO4 B8461063 6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

Cat. No. B8461063
M. Wt: 369.5 g/mol
InChI Key: KXZZFHBLQIWILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104888

Procedure details

Following the procedure described in Preparation 58, 100 mg of 6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)-2H-chromene (prepared as described in Preparation 49) were dissolved in 2 ml of methanol and, in the presence of 20 mg of 10% w/w palladium-on-carbon, the compound was reduced under 1 atmosphere (about 1 bar) pressure of hydrogen, to give the title compound melting at 138°-140° C.
Name
6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)-2H-chromene
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:29])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:28])([CH2:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][CH:20]=1)[CH:9]=[CH:8]2)(=[O:3])[CH3:2].[H][H]>CO.[Pd]>[C:1]([O:4][C:5]1[C:6]([CH3:29])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH2:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([NH2:25])=[CH:23][CH:24]=1)([CH3:28])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)-2H-chromene
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2C=CC(OC2=C(C1C)C)(COC1=CC=C(C=C1)[N+](=O)[O-])C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)COC1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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